molecular formula C9H6FNO B1304773 6-Fluoro-4-hydroxyquinoline CAS No. 391-78-6

6-Fluoro-4-hydroxyquinoline

Cat. No. B1304773
CAS RN: 391-78-6
M. Wt: 163.15 g/mol
InChI Key: BYZXOYSEYWCLOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-4-hydroxyquinoline is a compound that has been the subject of various studies due to its potential applications in medicinal chemistry and as a building block for the synthesis of pharmaceuticals. The compound is characterized by the presence of a fluorine atom at the 6th position and a hydroxyl group at the 4th position on the quinoline ring system. This structure is a key feature in several pharmacologically active molecules, particularly in the realm of antimicrobial and anticancer agents .

Synthesis Analysis

The synthesis of derivatives of 6-fluoro-4-hydroxyquinoline has been explored in several studies. For instance, derivatives such as 3-hydroxyquinolin-2(1H)-ones have been synthesized and evaluated as inhibitors of influenza A endonuclease, with the introduction of fluorophenyl groups enhancing their inhibitory activity . Another study presented a practical and scalable route for synthesizing halogenated quinolines, which are valuable in antimicrobial drug discovery . Additionally, a facile one-step microwave-enhanced synthesis of fluorinated quinolones has been developed, offering a more efficient and environmentally friendly approach compared to conventional methods .

Molecular Structure Analysis

The molecular structure of 6-fluoro-4-hydroxyquinoline derivatives plays a crucial role in their biological activity. For example, the X-ray crystal structure of a 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one complexed with influenza endonuclease showed that the molecule chelates to two metal ions at the enzyme's active site, which is essential for its inhibitory action . The crystal structure of another derivative, 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, revealed a three-dimensional structure stabilized by weak hydrogen bonding, which could be related to its efficacy as a lung cancer cell line inhibitor .

Chemical Reactions Analysis

The chemical reactivity of 6-fluoroquinolones has been investigated, particularly in the context of photonucleophilic aromatic substitution reactions. For instance, the photoreaction of norfloxacin, a 6-fluoroquinolone, in basic media leads to the formation of 6-hydroxy derivatives, a process that involves the excited triplet state reacting with hydroxide anions . This type of reaction is significant for understanding the photostability and photodegradation pathways of fluoroquinolone antibiotics.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-fluoro-4-hydroxyquinoline derivatives are influenced by their molecular structure. For example, 6-methoxy-4-quinolone exhibits strong fluorescence with a large Stokes' shift in aqueous media, and its fluorescence intensity remains stable across a wide pH range . The photophysical properties of these compounds, such as fluorescence and absorption characteristics, are important for their potential applications in sensing and imaging . Additionally, the stability of these compounds under various conditions, such as heat and light exposure, is crucial for their practical use .

Scientific Research Applications

Antitubercular Potential

6-Fluoro-4-hydroxyquinoline has shown significant promise in antitubercular applications. A study by de Macedo et al. (2017) highlights the synthesis and testing of derivatives, including 6-fluoro-4-hydroxyquinoline, against Mycobacterium tuberculosis. The results indicate low toxicity and potent activity, marking it as a promising candidate for tuberculosis treatment.

Fluorescence-Based Sensor Arrays

The hydroxyquinoline base structure, including 6-fluoro-4-hydroxyquinoline, can be utilized in fluorescence-based sensor arrays for cationic analytes detection. Palacios et al. (2007) Palacios et al. (2007) developed hydroxyquinoline-based ligands for optimized signal output in sensor arrays, enhancing the capabilities for analyzing various cations.

PET Imaging for Alzheimer's Disease

In the field of neuroimaging, 6-Fluoro-4-hydroxyquinoline derivatives have been explored as potential PET imaging agents for Alzheimer's disease. Liang et al. (2015) Liang et al. (2015) discuss the development and testing of Fluorine-18 labeled 2-fluoro-8-hydroxyquinoline for this purpose, showing its effectiveness in distinguishing pathological features in Alzheimer's.

Influenza A Endonuclease Inhibitors

Research by Sagong et al. (2013) Sagong et al. (2013) has identified 6-Fluoro-4-hydroxyquinoline as a potent inhibitor of the 2009 pandemic H1N1 influenza A endonuclease. This discovery opens avenues for the development of new antiviral agents against influenza A.

Safety And Hazards

When handling 6-Fluoro-4-hydroxyquinoline, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Adequate ventilation is necessary, and all sources of ignition should be removed .

Future Directions

The development of synthetic methods for making quinoline derivatives continuously attracts the interest of organic and medicinal chemists . This includes the synthesis of quinoline derivatives including fused and spiro-quinolines, quinoline-4-ols, 4-aminoquinolines, and related compounds .

properties

IUPAC Name

6-fluoro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZXOYSEYWCLOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40959907
Record name 6-Fluoroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40959907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-4-hydroxyquinoline

CAS RN

21873-50-7, 391-78-6
Record name 6-Fluoro-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21873-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40959907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 391-78-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-4-hydroxyquinoline
Reactant of Route 2
6-Fluoro-4-hydroxyquinoline
Reactant of Route 3
Reactant of Route 3
6-Fluoro-4-hydroxyquinoline
Reactant of Route 4
Reactant of Route 4
6-Fluoro-4-hydroxyquinoline
Reactant of Route 5
6-Fluoro-4-hydroxyquinoline
Reactant of Route 6
6-Fluoro-4-hydroxyquinoline

Citations

For This Compound
33
Citations
J Tani, Y Mushika, T Yamaguchi - Chemical and Pharmaceutical …, 1982 - jstage.jst.go.jp
… Ethyl 7-Acetoxymethyl-6-fluoro-4-hydroxyquinoline-3-carboxylate (30) was obtained in 89%, yield from 28 as a brown powder, mp 286–290C. NMR (CF,CO, D) 8: 1.58 (3H, t, J =7 Hz), …
Number of citations: 10 www.jstage.jst.go.jp
E Leyva, E Monreal, A Hernández - Journal of fluorine chemistry, 1999 - Elsevier
The synthesis of several fluoro-4-hydroxyquinoline-3-carboxylic acids by the Gould–Jacobs reaction is presented. These quinolines are important intermediates for the preparation of …
Number of citations: 48 www.sciencedirect.com
A Ravi Kumar, G Sathaiah… - Journal of …, 2015 - Wiley Online Library
… The synthetic methodology was proposed starting from 3-chloro-4-fluoro aniline as the basic unit and it was converted to ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (1) by …
Number of citations: 13 onlinelibrary.wiley.com
H Koga, A Itoh, S Murayama, S Suzue… - Journal of medicinal …, 1980 - ACS Publications
Previous quantitative and qualitative structure-activity studies in antibacterial monosubstituted l-ethyl-l, 4-di-hydro-4-oxoquinoline-3-carboxylic acids prompted us to synthesize the 6, 7, 8…
Number of citations: 751 pubs.acs.org
A Ravi Kumar, G Sathaiah… - Journal of …, 2014 - Wiley Online Library
… 7-Chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid (2 g, 0.0083 mol), 2-bromoethyl acetate (4.14 g, 0.0251 mol), and K 2 CO 3 (3.42 g, 0.0248 mol) are charged in round-bottom …
Number of citations: 11 onlinelibrary.wiley.com
G Hiltensperger, NG Jones, S Niedermeier… - Journal of medicinal …, 2012 - ACS Publications
… ether resulted in ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate 3a and ethyl 7-(… (17-19) In both cases regioisomers arose, where ethyl 5-chloro-6-fluoro-4-hydroxyquinoline-…
Number of citations: 61 pubs.acs.org
BP Lingaiah, T Yakaiah, AC Shekhar, AR Kumar… - 2012 - nopr.niscpr.res.in
A series of novel α-amino acid functionalized 6-fluoro quinolone derivatives have been synthesized from quinoline ester 2 in series of steps with good yields. The compounds have …
Number of citations: 8 nopr.niscpr.res.in
P Kovacic - 1946 - search.proquest.com
… The 6-fluoro-4~hydroxyquinoline was soluble in the hot diphenyl ether but separated when the solution was cooled. 4Chloro-6-fluoroquinoline was formed upon treatment of the …
Number of citations: 3 search.proquest.com
RK Akula, SR Pamulaparthy… - Current Bioactive …, 2019 - ingentaconnect.com
… Initially 3-chloro, 4-fluoro aniline 1 was converted to ethyl-7-chloro-6-fluoro-4-hydroxyquinoline-3- carboxylate conventional route 3 [21]. Compound 3 was alkylated with ethyl iodide in …
Number of citations: 2 www.ingentaconnect.com
AR Kumar, G Sathaiah, AC Shekhar, K Raju, PS Rao… - 2014 - academia.edu
… The synthetic methodology was proposed starting from 3-chloro-4-fluoro aniline as the basic unit and it was converted to ethyl 7-chloro-6-fluoro-4hydroxyquinoline-3-carboxylate (1) by …
Number of citations: 0 www.academia.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.